4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid
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Overview
Description
4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid typically involves multiple steps. One common method starts with the chlorination of 2-ethoxyphenol to form 2-chloro-4-ethoxyphenol. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 3-methoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 4-(2-Chloro-4-ethoxyphenyl)-3-carboxybenzoic acid.
Reduction: Formation of 4-(2-Ethoxyphenyl)-3-methoxybenzoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the chloro and ethoxy groups.
5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid: Contains a bromine atom and a methoxycarbonyl group instead of the ethoxy group.
Uniqueness
4-(2-Chloro-4-ethoxyphenyl)-3-methoxybenzoic acid is unique due to the presence of both chloro and ethoxy groups on the phenyl ring, which can influence its reactivity and interactions with biological targets. This combination of substituents can provide distinct chemical and biological properties compared to similar compounds .
Properties
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)-3-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-3-21-11-5-7-12(14(17)9-11)13-6-4-10(16(18)19)8-15(13)20-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFMVRXHFVPOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)O)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691686 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261976-98-0 |
Source
|
Record name | 2'-Chloro-4'-ethoxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70691686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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